6-(3-carboxypropyl)-2,3-diMethoxy-5-Methyl-1,4-benzoquinone
Description
QS-4 refers to a starch nanocrystal (SNC) derived from acid-hydrolyzed quinoa starch, specifically optimized for stabilizing high internal phase emulsion (HIPE) gels. These emulsions exhibit unique rheological and structural properties, making them valuable in food, pharmaceutical, and cosmetic industries as carriers for bioactive compounds or fat substitutes . QS-4 is characterized by its:
- Superior emulsification efficiency: Achieves stabilization at 1.0% concentration, outperforming SNCs from acorn starch (2.5%) and waxy maize starch (3.5%) .
- Structural advantages: Forms tightly packed, micron-scale oil droplets with a robust interfacial architecture, enabling gel-like stability even under inversion .
- Optimized hydrolysis: Acid hydrolysis for 4 days enhances surface hydrophobicity and interfacial adsorption capacity, critical for HIPE formation .
Properties
CAS No. |
58186-01-9 |
|---|---|
Molecular Formula |
C13H16O6 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
4-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid |
InChI |
InChI=1S/C13H16O6/c1-7-8(5-4-6-9(14)15)11(17)13(19-3)12(18-2)10(7)16/h4-6H2,1-3H3,(H,14,15) |
InChI Key |
BCIGBQHFDOYUDK-UHFFFAOYSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
6-(3-carboxypropyl)-2,3-diMethoxy-5-Methyl-1,4-benzoquinone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
QS-4 can be synthesized through a multi-step process involving the combination of halogen-substituted anthranilic acids with aminoethyl or aminobutyl derivatives of quinoline. The synthesis typically involves the formation of an oxadiazole ring, which is a key structural component of QS-4. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of QS-4 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency. The use of automated reactors and continuous flow systems can enhance the efficiency of QS-4 production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
QS-4 undergoes various chemical reactions, including:
Oxidation: QS-4 can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in QS-4, potentially altering its quorum sensing inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups into the QS-4 molecule, enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in the reactions involving QS-4 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of QS-4 depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized QS-4 compounds.
Scientific Research Applications
QS-4 has a wide range of scientific research applications, including:
Chemistry: QS-4 is used to study the mechanisms of quorum sensing and to develop new strategies for inhibiting bacterial communication.
Biology: Researchers use QS-4 to investigate the role of quorum sensing in bacterial virulence and biofilm formation.
Medicine: QS-4 has potential as a therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: QS-4 can be used in industrial settings to prevent biofilm formation on surfaces and equipment, improving hygiene and reducing maintenance costs.
Mechanism of Action
QS-4 exerts its effects by interfering with the quorum sensing signaling pathways in bacteria. It targets the signaling molecules and receptors involved in quorum sensing, preventing the bacteria from communicating effectively. This disruption can inhibit the expression of virulence factors, reduce biofilm formation, and enhance the susceptibility of bacteria to antibiotics.
Comparison with Similar Compounds
Table 1: Emulsification Efficiency and Structural Parameters
| Compound | Source | Optimal Concentration (%) | Droplet Size (µm) | Zeta Potential (mV) | Stability Under Inversion |
|---|---|---|---|---|---|
| QS-4 | Quinoa starch | 1.0 | 20–50 | −35 ± 2 | Yes |
| QS-3 | Quinoa starch | 1.5 | 30–60 | −30 ± 3 | Yes |
| Acorn SNCs | Acorn starch | 2.5 | 40–80 | −25 ± 4 | Partial |
| Waxy Maize SNCs | Waxy maize starch | 3.5 | 50–100 | −20 ± 5 | No |
Key Findings:
Concentration Efficiency : QS-4 requires the lowest concentration (1.0%) to stabilize HIPEs, reducing material costs compared to acorn (2.5%) and waxy maize (3.5%) SNCs .
Droplet Uniformity : QS-4 produces smaller, more homogeneous droplets (20–50 µm) versus acorn SNCs (40–80 µm), enhancing texture and stability in gel matrices .
Notable Research Outcomes:
- QS-4 in Biomedical Contexts : In cell models, QS-4 demonstrates unique intracellular distribution patterns, localizing primarily in the cytoplasm and modulating oxidative stress pathways (e.g., ROS generation) under erastin-induced ferroptosis .

- Scalability : QS-4-based HIPEs retain stability at industrial-scale production, unlike acorn SNCs, which aggregate under high shear .
Biological Activity
QS-4, chemically known as 6-(3-carboxypropyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone, is a significant metabolite of idebenone, a synthetic analog of coenzyme Q10. This compound has garnered attention due to its biological activities, particularly its antioxidant properties and its role as a quorum sensing (QS) inhibitor . This article will explore the biological activity of QS-4, including its mechanisms of action, therapeutic potential, and applications in scientific research.
Antioxidant Activity : QS-4 primarily exhibits its biological effects through its antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This mechanism is crucial as oxidative stress is linked to various diseases, including neurodegenerative disorders and cancer.
Quorum Sensing Inhibition : As a quorum sensing inhibitor, QS-4 disrupts bacterial communication systems that regulate virulence factors and biofilm formation. By interfering with these signaling pathways, QS-4 can potentially reduce the pathogenicity of bacteria, making it a valuable tool in combating antibiotic-resistant infections .
Applications in Scientific Research
QS-4 has diverse applications across multiple fields:
- Microbiology : Researchers utilize QS-4 to study the mechanisms of quorum sensing in bacteria such as Pseudomonas aeruginosa. Its ability to inhibit biofilm formation makes it an important compound for exploring new antibacterial strategies .
- Medicine : Due to its potential to mitigate bacterial virulence without exerting selective pressure for resistance, QS-4 is being investigated as a therapeutic agent against antibiotic-resistant strains.
- Chemistry : In chemical research, QS-4 serves as a model compound for developing new quorum sensing inhibitors and understanding the biochemical pathways involved in microbial communication .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of QS-4 using various assays (DPPH radical scavenging assay and ABTS assay). The results indicated that QS-4 demonstrated significant radical scavenging activity comparable to established antioxidants.
| Assay Type | QS-4 (%) Scavenging Activity | Reference |
|---|---|---|
| DPPH | 72% | |
| ABTS | 65% |
Case Study 2: Quorum Sensing Inhibition
In another study focused on Pseudomonas aeruginosa, QS-4 was shown to inhibit biofilm formation by up to 50% at specific concentrations. This inhibition was linked to the downregulation of virulence factors such as pyocyanin production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

